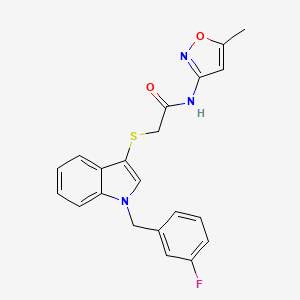

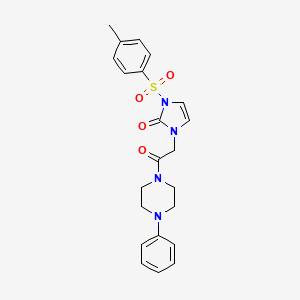

![molecular formula C10H12N4O4S2 B2573728 N-[(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル]チオフェン-2-スルホンアミド CAS No. 2034357-08-7](/img/structure/B2573728.png)

N-[(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル]チオフェン-2-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis .

Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a methylmorpholinium group . The molecular formula is C10H17ClN4O3 and the molecular weight is 276.72 g/mol .Chemical Reactions Analysis

DMTMM is used in various chemical reactions, particularly for the synthesis of amides from the corresponding carboxylic acid and amine . It can also be used to make esters from the corresponding alcohol and carboxylic acid .Physical And Chemical Properties Analysis

DMTMM is usually used in the chloride form but the tetrafluoroborate salt is also commercially available . It is a powder with a molar mass of 276.72 g/mol .科学的研究の応用

- 研究者は、食品包装に使用されるカルボキシメチルセルロース(CMC)フィルムの架橋剤として、N-[(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル]チオフェン-2-スルホンアミド(DMTMM)を使用することを検討してきました .

- N-[(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル]チオフェン-2-スルホンアミド(CDMT)は、イミンとカルボン酸から2-アゼチジノンを穏和な条件下で合成するための効率的な試薬として役立ちます .

食品包装用カルボキシメチルセルロースフィルムの架橋剤

ヒアルロン酸(HA)の化学修飾

2-アゼチジノンのワンポット合成

除草剤とポリマー光安定剤の製造

アミド合成とエステル調製

バイオベースのUV遮断フィルム

作用機序

Target of Action

Similar compounds are known to target carboxylic acids, particularly for amide synthesis .

Mode of Action

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide interacts with its targets through a typical mechanism to form carboxylic acid derivatives. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide involve the formation of carboxylic acid derivatives. The activation of the starting carboxylic acid followed by nucleophilic attack by another molecule is a common pathway .

Result of Action

The molecular and cellular effects of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide’s action result in the formation of carboxylic acid derivatives. These derivatives can have various biological effects depending on the specific derivative formed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide. For instance, the presence of amines, alcohols, or other nucleophiles in the environment can affect the compound’s reactivity . Additionally, the pH of the environment can influence the compound’s stability and reactivity.

Safety and Hazards

特性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S2/c1-17-9-12-7(13-10(14-9)18-2)6-11-20(15,16)8-4-3-5-19-8/h3-5,11H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDSSBIEVLGXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

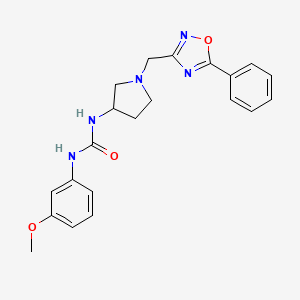

![N-cyclopentyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2573645.png)

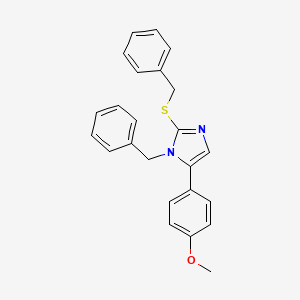

![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)

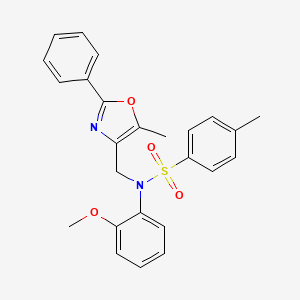

![[(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2573650.png)

![N-benzyl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573655.png)

![N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide](/img/structure/B2573656.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2573658.png)

![2-[7-(2,6-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B2573661.png)

![(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2573666.png)